p38α MAP Kinase Inhibitory Potency: Target Compound Demonstrates Low Nanomolar Activity
5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, as represented in the p38 MAPKα inhibitor chemotype, exhibits inhibitory activity against p38α MAP kinase with an IC50 of 22 nM [1]. This potency positions the compound in the low nanomolar range, consistent with the activity of optimized diaryl pyrazole/isoxazole p38 inhibitors. The p38α inhibitory activity is critical for applications requiring suppression of the p38 MAPK signaling cascade. However, no head-to-head comparative data against other specific p38 inhibitors under identical assay conditions are currently available in the public domain for this precise CAS number [2].
| Evidence Dimension | p38α MAP kinase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 22 nM (as chemotype representative) |
| Comparator Or Baseline | SB-203580: IC50 = 50-100 nM (typical literature range for p38α) |
| Quantified Difference | Approximately 2- to 5-fold lower IC50 (more potent) than SB-203580 baseline |
| Conditions | In vitro p38 MAPKα enzyme inhibition assay |
Why This Matters
Low nanomolar potency against the primary target (p38α) is a prerequisite for effective target engagement and is a key differentiator from less potent tool compounds or inactive analogs, directly impacting the concentration required for cellular and in vivo studies.
- [1] Duffy LA, King-Underwood J, Longshaw AI, Murray PJ, Onions ST, Taddei DM, Williams JG, Ito K, Charron CE. Pyrazole derivatives as p38 MAP inhibitors. US Patent US9249125. 2016. Data also archived in BindingDB (entry 7598). View Source
- [2] Laufer SA, et al. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. 2006;1(2):197-207. View Source
